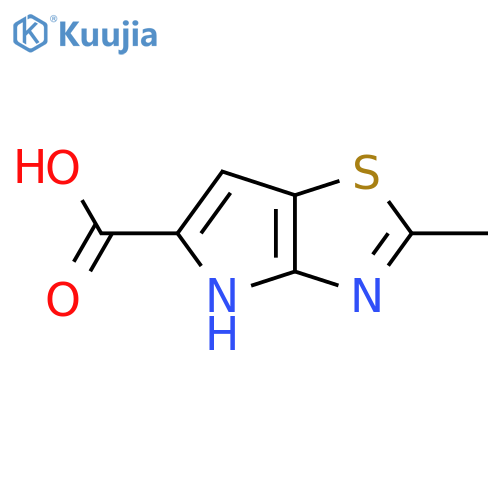

Cas no 1368099-46-0 (2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid)

2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

- FCH1192629

- AX8275628

- 2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid

-

- インチ: 1S/C7H6N2O2S/c1-3-8-6-5(12-3)2-4(9-6)7(10)11/h2,9H,1H3,(H,10,11)

- InChIKey: JZPNZZPOEUTIRD-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NC2=C1C=C(C(=O)O)N2

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 212

- トポロジー分子極性表面積: 94.2

2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1699821-0.05g |

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid |

1368099-46-0 | 95% | 0.05g |

$245.0 | 2023-09-20 | |

| Enamine | EN300-1699821-10.0g |

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid |

1368099-46-0 | 95% | 10.0g |

$4545.0 | 2023-07-07 | |

| Enamine | EN300-1699821-5.0g |

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid |

1368099-46-0 | 95% | 5.0g |

$3065.0 | 2023-07-07 | |

| 1PlusChem | 1P01K08S-1g |

2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid |

1368099-46-0 | 95% | 1g |

$1369.00 | 2023-12-22 | |

| Aaron | AR01K0H4-100mg |

2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid |

1368099-46-0 | 95% | 100mg |

$529.00 | 2025-02-14 | |

| Aaron | AR01K0H4-250mg |

2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid |

1368099-46-0 | 95% | 250mg |

$746.00 | 2025-02-14 | |

| Aaron | AR01K0H4-10g |

2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid |

1368099-46-0 | 95% | 10g |

$6275.00 | 2023-12-16 | |

| Aaron | AR01K0H4-1g |

2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid |

1368099-46-0 | 95% | 1g |

$1479.00 | 2025-02-14 | |

| 1PlusChem | 1P01K08S-2.5g |

2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid |

1368099-46-0 | 95% | 2.5g |

$2622.00 | 2023-12-22 | |

| 1PlusChem | 1P01K08S-10g |

2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid |

1368099-46-0 | 95% | 10g |

$5680.00 | 2023-12-22 |

2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

3. Book reviews

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

7. Back matter

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acidに関する追加情報

Introduction to 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid (CAS No. 1368099-46-0)

2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, identified by the CAS number 1368099-46-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and pharmacological properties. This compound belongs to the pyrrolo[2,3-d]thiazole scaffold, a class of molecules known for their broad spectrum of biological activities. The presence of both pyrrole and thiazole rings in its structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.

The 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid molecule features a carboxylic acid functional group at the 5-position, which can participate in various chemical reactions such as esterification, amidation, and coupling reactions, facilitating its incorporation into more complex pharmacophores. This structural motif has been extensively studied for its potential in modulating various biological pathways, particularly those involved in inflammation, cancer, and neurodegenerative diseases.

Recent advancements in computational chemistry and molecular modeling have highlighted the 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid scaffold as a promising candidate for developing novel therapeutic agents. Studies have demonstrated that the pyrrolo[2,3-d]thiazole core can interact with multiple targets, including enzymes and receptors, thereby offering a multifaceted approach to drug design. The methyl substituent at the 2-position further enhances the compound's binding affinity by optimizing its spatial orientation within the binding pocket of target proteins.

In the realm of medicinal chemistry, derivatives of 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid have been explored for their anti-inflammatory properties. The thiazole ring is known to exhibit significant activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Preclinical studies have shown that certain analogs of this compound can inhibit COX-1 and COX-2 enzymes with high selectivity, suggesting their potential as nonsteroidal anti-inflammatory drug (NSAID) candidates. Additionally, the pyrrole moiety has been implicated in interactions with other inflammatory pathways, such as NF-κB signaling.

The carboxylic acid functionality at the 5-position of 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid provides a versatile handle for further chemical modifications. Researchers have utilized this group to introduce various pharmacophoric elements, including amides, esters, and sulfonamides, which can enhance bioavailability and metabolic stability. These modifications have led to the discovery of several lead compounds with improved pharmacokinetic profiles and reduced toxicity.

Recent clinical trials have begun to explore the therapeutic potential of 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid derivatives in treating cancer. The compound's ability to disrupt microtubule formation and inhibit tyrosine kinases has been particularly noteworthy. Preclinical data indicate that certain derivatives can induce apoptosis in cancer cells while sparing healthy tissues. This selective toxicity makes them attractive candidates for further development into targeted cancer therapies.

The synthesis of 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid has been optimized through various synthetic routes to ensure high yield and purity. Common methods include cyclization reactions involving thioamides and ketones, followed by functional group transformations to introduce the carboxylic acid moiety. Advances in green chemistry have also led to the development of more sustainable synthetic pathways that minimize waste and hazardous byproducts.

The pharmacological profile of 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is further enhanced by its ability to cross the blood-brain barrier (BBB). This property is crucial for developing treatments for central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that derivatives of this compound can modulate neurotransmitter systems without significant side effects on peripheral organs.

In conclusion, 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid (CAS No. 1368099-46-0) represents a structurally intriguing molecule with significant therapeutic potential across multiple disease areas. Its unique combination of biological activities and synthetic versatility makes it a cornerstone in modern drug discovery efforts. As research continues to uncover new applications for this scaffold, 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is poised to play a pivotal role in shaping future therapeutic strategies.

1368099-46-0 (2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid) 関連製品

- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)

- 1261956-36-8(2-Chloro-5-(3,5-difluorophenyl)phenol)

- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)

- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)

- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)

- 1516935-25-3(methyl 2-(4-amino-2-methyloxan-4-yl)acetate)

- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)

- 106983-32-8(N-(2-oxooxolan-3-yl)nonanamide)

- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)

- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)